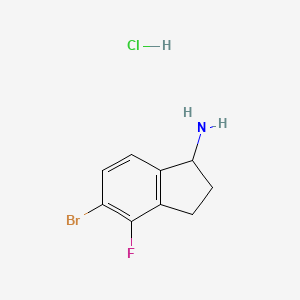

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 2825005-05-6

Cat. No.: VC18156914

Molecular Formula: C9H10BrClFN

Molecular Weight: 266.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2825005-05-6 |

|---|---|

| Molecular Formula | C9H10BrClFN |

| Molecular Weight | 266.54 g/mol |

| IUPAC Name | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H |

| Standard InChI Key | YEZPDQHJLCVYGM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2F)Br.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Composition

The compound is a hydrochloride salt of the parent amine, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine, with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol. Key structural features include:

-

A bicyclic indene scaffold with a fused five-membered ring.

-

Substituents: bromine at position 5, fluorine at position 4, and an amine group at position 1 .

Table 1: Structural Identifiers

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS): Ranges from 145.5–151.9 Ų for various adducts (e.g., [M+H]⁺: 146.4 Ų) .

-

Mass Spectrometry: Major adducts include [M+H]⁺ (m/z 229.99751) and [M+Na]⁺ (m/z 251.97945) .

Synthesis and Preparation

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Parent Amine Synthesis:

-

Salt Formation:

Table 2: Key Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 5-Bromo-4-fluoroindan-1-one | 127425-74-5 | Ketone precursor |

| (R)-5-Bromo-4-fluoroindanylamine | 2703746-35-2 | Chiral amine intermediate |

Chirality and Resolution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume